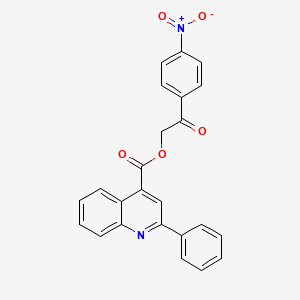

2-(4-Nitrophenyl)-2-oxoethyl 2-phenylquinoline-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Nitrophenyl)-2-oxoethyl 2-phenylquinoline-4-carboxylate is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions One common method includes the Friedländer condensation, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts to form the quinoline core

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The purification process may involve recrystallization or chromatography techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl 2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the nitro group to an amino group, altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its antibacterial and anti-inflammatory properties. Research has shown that derivatives of quinoline-4-carboxylic acid exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structural modifications in compounds like 2-(4-Nitrophenyl)-2-oxoethyl 2-phenylquinoline-4-carboxylate can enhance their efficacy against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Research

There is ongoing research into the potential anticancer properties of quinoline derivatives. Studies have indicated that certain modifications can lead to increased cytotoxicity against various cancer cell lines. The ability to synthesize diverse derivatives allows for the exploration of structure-activity relationships, which is crucial in drug development .

Synthetic Organic Chemistry

The compound serves as a versatile intermediate in the synthesis of poly-substituted quinoline derivatives. Its synthesis can be achieved through various methods, including the Doebner reaction and Pfitzinger reaction, which are well-established techniques in organic synthesis . These reactions facilitate the development of new compounds with tailored properties for specific applications.

Material Science

Research has also explored the use of quinoline derivatives in material science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic materials. The electronic properties of these compounds make them suitable candidates for incorporation into advanced materials with enhanced performance characteristics .

Case Studies

Wirkmechanismus

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication of genetic material and affecting cellular processes. The nitrophenyl group may enhance the compound’s ability to generate reactive oxygen species (ROS), leading to oxidative stress and cell death in certain contexts. The exact molecular targets and pathways depend on the specific biological system and the compound’s derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Phenylquinoline-4-carboxylate: Lacks the 4-nitrophenyl and 2-oxoethyl groups, resulting in different chemical and biological properties.

4-Nitrophenylquinoline: Contains the nitrophenyl group but lacks the 2-oxoethyl group, affecting its reactivity and applications.

2-Oxoethylquinoline:

Uniqueness

2-(4-Nitrophenyl)-2-oxoethyl 2-phenylquinoline-4-carboxylate is unique due to the combination of the quinoline core, phenyl group, nitrophenyl group, and oxoethyl group. This unique structure imparts specific chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Biologische Aktivität

2-(4-Nitrophenyl)-2-oxoethyl 2-phenylquinoline-4-carboxylate is a member of the quinoline derivatives, which are known for their diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its potential therapeutic applications, especially in oncology. This article aims to provide an in-depth review of the biological activity of this compound, supported by data tables and relevant case studies.

The compound's chemical structure includes a nitrophenyl group, an oxoethyl group, and a phenylquinoline moiety. Its molecular formula is C24H15N2O5, with a molecular weight of approximately 446.84 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C24H15N2O5 |

| Molecular Weight | 446.84 g/mol |

| Density | 1.397 g/cm³ |

| Boiling Point | 678.7 °C |

| Flash Point | 364.3 °C |

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer properties. A study focusing on similar compounds within this class demonstrated that modifications to the quinoline structure could enhance antiproliferative activity against various cancer cell lines. Notably, derivatives with a phenyl group at specific positions showed substantial inhibition of cell growth.

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interact with tubulin and inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Case Study : In vitro studies on related quinoline derivatives have shown IC50 values ranging from 0.32 μM to 1.0 μM against different cancer cell lines such as COLO205 (colorectal adenocarcinoma) and H460 (non-small-cell lung cancer) . These findings suggest that structural modifications can significantly influence biological activity.

Other Biological Activities

In addition to anticancer effects, quinoline derivatives have been investigated for other biological activities, including antimicrobial and anti-inflammatory properties.

- Antimicrobial Activity : Some studies have reported that quinoline derivatives exhibit activity against various bacterial strains, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : Certain compounds within this class have shown promise in reducing inflammation through mechanisms involving the inhibition of pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural features:

- Substituents : The presence of electron-withdrawing groups like nitro enhances biological activity by increasing electron deficiency at the reactive sites.

- Positioning of Functional Groups : The spatial arrangement of functional groups affects binding affinity to biological targets.

Pharmacokinetics and Toxicity Profile

Initial pharmacokinetic studies suggest that quinoline derivatives may possess favorable drug-likeness properties, including good absorption and distribution profiles. However, potential toxicity issues such as mutagenicity have been noted, necessitating further investigation into their safety profiles .

Eigenschaften

IUPAC Name |

[2-(4-nitrophenyl)-2-oxoethyl] 2-phenylquinoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2O5/c27-23(17-10-12-18(13-11-17)26(29)30)15-31-24(28)20-14-22(16-6-2-1-3-7-16)25-21-9-5-4-8-19(20)21/h1-14H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVASCLBAPRLATK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.